![molecular formula C16H18O4 B14175971 3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid CAS No. 918662-73-4](/img/structure/B14175971.png)
3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid is a chemical compound with a complex structure that includes an oxolane ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid typically involves multiple steps, including the formation of the oxolane ring and the introduction of the methoxyphenyl group. Common synthetic routes may involve:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Final Assembly: The final step involves coupling the oxolane ring with the methoxyphenyl group and the propanoic acid moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
2-Furanpropanoic acid, 3-ethenylidenetetrahydro-5-(4-methoxyphenyl): Another compound with a similar core structure but different functional groups.
Uniqueness
3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918662-73-4 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
InChI |
InChI=1S/C16H18O4/c1-3-11-10-15(20-14(11)8-9-16(17)18)12-4-6-13(19-2)7-5-12/h4-7,14-15H,1,8-10H2,2H3,(H,17,18) |
Clave InChI |
JQIAUFBKWXQUTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
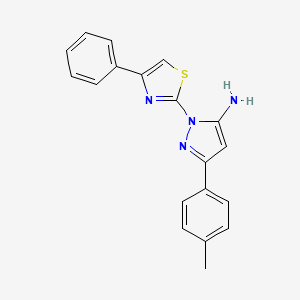
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
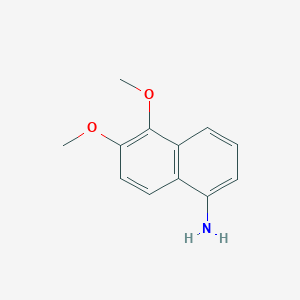
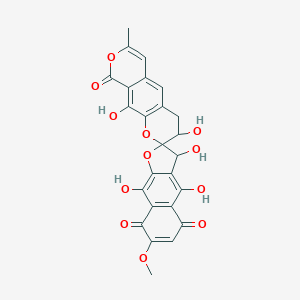
![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
![4-[7-Fluoro-6-(4-fluoro-3-methylphenyl)-1H-indol-2-yl]benzoic acid](/img/structure/B14175937.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide](/img/structure/B14175944.png)
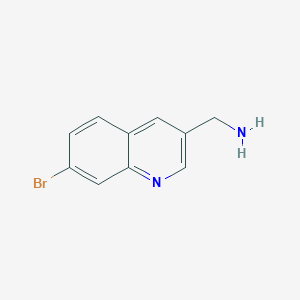
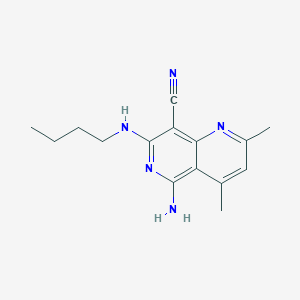
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
